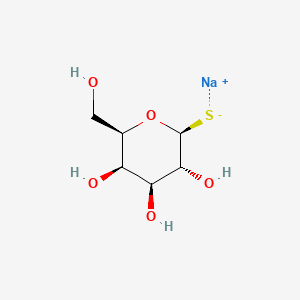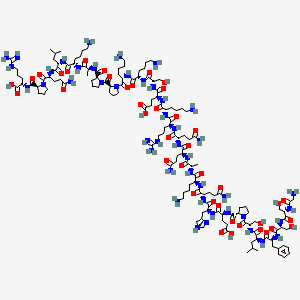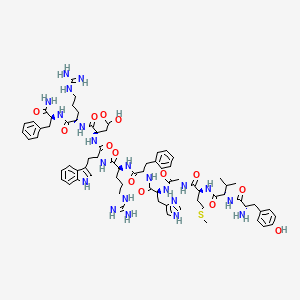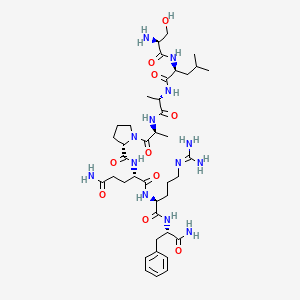
1-THIO-BETA-D-GALACTOSE SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate, also known as Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate, is a useful research compound. Its molecular formula is C6H12NaO5S and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiol-Michael-Additionsreaktion
Die Thiolgruppe in 1-Thio-β-D-Galactose ermöglicht verschiedene chemische Reaktionen, darunter die Thiol-Michael-Additionsreaktion . Diese Reaktion ist ein leistungsstarkes Werkzeug in der Materialchemie und ermöglicht die Herstellung komplexer Strukturen und Materialien .
Polymerisation
1-Thio-β-D-Galactose kann in Polymerisationsprozessen verwendet werden . Die Thiolgruppe in der Verbindung kann mit anderen Molekülen reagieren, um Polymere zu bilden, die in verschiedenen Bereichen wie Materialwissenschaften und Biotechnologie eine breite Palette von Anwendungen haben .
Analytische und diagnostische Verfahren
1-Thio-β-D-Galactose kann mit Technetium-99m für analytische und diagnostische Verfahren markiert werden . Dies macht es zu einem wertvollen Werkzeug in der medizinischen Bildgebung und Diagnostik .
Substrat für Glucoseoxidase
1-Thio-β-D-Galactose kann als Substrat für Glucoseoxidase verwendet werden . Dies führt zur Produktion von 1-Thio-β-D-Gluconsäure , das potenzielle Anwendungen in Biochemie und Molekularbiologie hat.
Trägermolekül für die Zell Aufnahme
1-Thio-β-D-Galactose wird oft als Trägermolekül für die Zell Aufnahme von Markern, Polymeren und Nanopartikeln verwendet . Dies macht es zu einem nützlichen Werkzeug in der Zellbiologie und in Medikamentenverabreichungssystemen
Wirkmechanismus
Target of Action
It’s known that thioglycosides, such as 1-thio-beta-d-galactose sodium salt, are often used in research due to their ability to form hydrophilic self-assembled monolayers with metal .
Mode of Action
This compound interacts with its targets by forming a hydrophilic self-assembled monolayer with metal . This interaction stabilizes the lipid bilayer and protects proteins from denaturation .
Biochemical Pathways
The compound’s ability to stabilize lipid bilayers and protect proteins from denaturation suggests it may influence pathways involving membrane-bound proteins or lipid-mediated signaling .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in stabilizing lipid bilayers and protecting proteins from denaturation . This could potentially maintain the integrity of cellular structures and functions under various conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions could enhance its ability to form hydrophilic self-assembled monolayers .
Biochemische Analyse
Biochemical Properties
1-Thio-beta-D-galactose sodium salt plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. This compound interacts with various enzymes, such as beta-galactosidase, which hydrolyzes the glycosidic bond in beta-galactosides. The interaction between this compound and beta-galactosidase is crucial for understanding the enzyme’s mechanism and its role in metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the function of cells by altering the activity of enzymes involved in carbohydrate metabolism. For example, it can modulate the activity of beta-galactosidase, leading to changes in the levels of galactose and its derivatives within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to the active site of beta-galactosidase, inhibiting its activity and preventing the hydrolysis of beta-galactosides. This inhibition can lead to changes in the levels of galactose and its derivatives, affecting various metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound may degrade, leading to a decrease in its effectiveness and potential changes in its impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. High doses of this compound may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as beta-galactosidase, influencing the hydrolysis of beta-galactosides and the subsequent production of galactose and its derivatives. These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments. The distribution of this compound can affect its activity and function within the cell .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and metabolic pathways. The localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles or cellular compartments. The subcellular localization of this compound is crucial for its activity and function within the cell .
Eigenschaften
CAS-Nummer |
42891-22-5 |
|---|---|
Molekularformel |
C6H12NaO5S |
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
sodium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3+,4+,5-,6+;/m1./s1 |
InChI-Schlüssel |
BHHKGFGJKMSQDZ-QEQWBAOXSA-N |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |
Kanonische SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |
Synonyme |
1-Τhio-β-D-galactopyranose Μonosodium Salt; (β-D-Galactopyranosylthio)sodium; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![d[Cha4]AVP](/img/structure/B561571.png)








